
2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide” is a complex organic compound. It contains a bromine atom, a dichlorophenyl group, and a methylbutanamide group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3,4-dichlorophenyl compound with 2-bromo-3-methylbutanoic acid or its derivative. The exact method would depend on the available starting materials and the desired conditions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromine atom and a dichlorophenyl group attached to a 3-methylbutanamide backbone .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom might be replaced by nucleophilic substitution, or the amide group could participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine and chlorine atoms might make it relatively dense and possibly reactive .
Applications De Recherche Scientifique
Herbicidal Activity
A study explored the design, synthesis, and evaluation of herbicidal activity in S(−)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives. These compounds exhibited moderate inhibitory activities against monocotyledon and dicotyledon plants. The introduction of a chiral active unit significantly enhanced the herbicidal activities of these compounds, indicating potential for agricultural applications (Duan et al., 2010).
Electronic and Non-Linear Optical Properties
Research on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives revealed insights into their reactivity, electronic properties, and non-linear optical properties. These findings, derived from Frontier molecular orbital analysis and molecular electrostatic potential studies, underscore the potential of such compounds in the development of materials with specific electronic or optical characteristics (Nazeer et al., 2020).
Carbonic Anhydrase Inhibitory Properties
Novel bromophenols, including synthesized (2-bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone and its derivatives, were evaluated for their inhibitory effects on human carbonic anhydrase II. These compounds showed varying degrees of inhibition, suggesting potential for the development of new therapeutics for conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antipathogenic Activity
A study synthesized and characterized new thiourea derivatives, exploring their interactions with bacterial cells. The anti-pathogenic activity of these compounds against Pseudomonas aeruginosa and Staphylococcus aureus was notable, especially considering their potential for developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-(3,4-dichlorophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrCl2NO/c1-6(2)10(12)11(16)15-7-3-4-8(13)9(14)5-7/h3-6,10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCPIGPJEXSCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2957996.png)

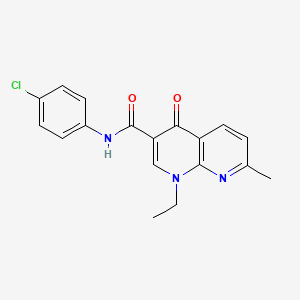

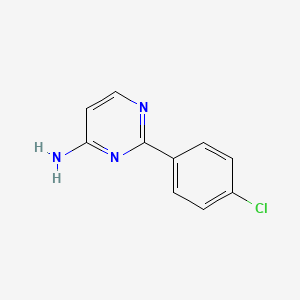
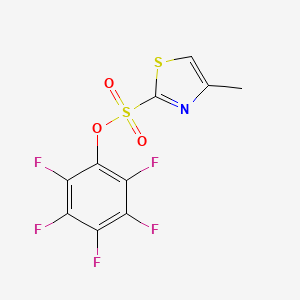

![5-[(3,4-Dimethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2958011.png)

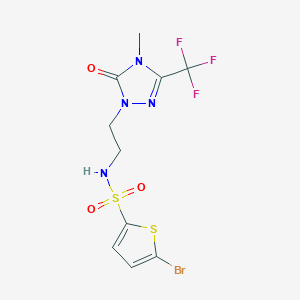
![Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2958014.png)
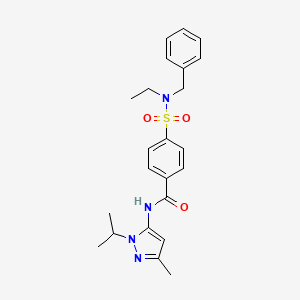
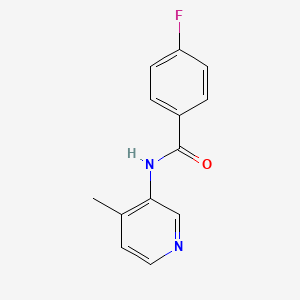
![N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2958018.png)